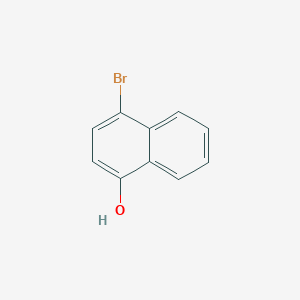

4-Bromonaphthalen-1-ol

Descripción

Contextualization within Brominated Naphthol Chemistry

Brominated naphthols are a class of organic compounds that feature a naphthalene (B1677914) core substituted with both a hydroxyl group and at least one bromine atom. ontosight.aisioc-journal.cn The position of these substituents on the naphthalene rings can vary, leading to a wide array of isomers with distinct chemical and physical properties. ontosight.ai The introduction of a bromine atom to the naphthol structure significantly influences its reactivity, making it a key intermediate in the synthesis of more complex molecules. sioc-journal.cn The electron-withdrawing nature of the bromine atom can affect the acidity of the hydroxyl group and the susceptibility of the aromatic ring to further substitution reactions.

Significance of the Naphthalene Scaffold in Organic Synthesis

The naphthalene scaffold, consisting of two fused benzene (B151609) rings, is a fundamental structure in organic and medicinal chemistry. ijpsjournal.com This bicyclic aromatic hydrocarbon is a component of numerous natural products and synthetic compounds with a wide range of biological activities, including antimicrobial and anticancer properties. ijpsjournal.comresearchgate.net The extended π-electron system of naphthalene provides a rigid and planar framework that can be strategically functionalized to create diverse molecular architectures. researchgate.netnih.gov Its derivatives are crucial intermediates in the synthesis of dyes, pharmaceuticals, and advanced materials. ontosight.aia2bchem.com

Overview of Research Trajectories for Halogenated Naphthols

Research into halogenated naphthols is a dynamic area of chemical science. Scientists are exploring their potential in various fields, from the development of new pharmaceuticals to the creation of novel materials with specific optical and electronic properties. nih.govresearchgate.net The introduction of halogen atoms, such as bromine, can enhance the biological activity of certain compounds and provide handles for further chemical modifications through cross-coupling reactions. nih.govscirp.org Current research often focuses on developing efficient and environmentally friendly methods for the synthesis of halogenated naphthols and their derivatives. scirp.orgscirp.org

Scope and Objectives of 4-Bromonaphthalen-1-ol Investigation

The investigation of this compound is driven by its potential as a versatile intermediate in organic synthesis. ontosight.aia2bchem.com Key research objectives include the development of efficient synthetic routes to this compound and the exploration of its reactivity in various chemical transformations. derpharmachemica.comijarsct.co.in A thorough understanding of its chemical and physical properties is essential for its effective utilization in the design and synthesis of new molecules with desired functionalities. nih.gov This article aims to provide a comprehensive overview of the current state of knowledge regarding this compound, focusing on its fundamental chemical characteristics and its role in advanced chemical research.

Chemical and Physical Properties of this compound

The utility of this compound in chemical synthesis is underpinned by its distinct physical and chemical properties.

| Property | Value | Source |

| Molecular Formula | C10H7BrO | ontosight.ainih.gov |

| Molecular Weight | 223.07 g/mol | ontosight.ainih.gov |

| Appearance | Solid | ontosight.ai |

| Melting Point | 128-133 °C | sigmaaldrich.comchemicalbook.com |

| Solubility | Slightly soluble in water; more soluble in organic solvents like ethanol (B145695) and chloroform | ontosight.ai |

| pKa | 8.95 ± 0.40 | chemicalbook.com |

Spectroscopic Data

Spectroscopic techniques are crucial for the identification and structural elucidation of this compound.

| Technique | Key Features | Source |

| ¹H NMR | The proton NMR spectrum displays characteristic signals for the aromatic protons and the hydroxyl proton, confirming the substitution pattern. | derpharmachemica.comresearchgate.net |

| ¹³C NMR | The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. | nih.govrsc.org |

| IR Spectroscopy | The infrared spectrum shows characteristic absorption bands for the O-H and C-Br bonds, as well as the aromatic C-H and C=C stretching vibrations. | derpharmachemica.com |

| Mass Spectrometry | Mass spectrometry confirms the molecular weight of the compound. | nih.gov |

Synthesis and Reactivity

The primary method for synthesizing this compound is through the bromination of 1-naphthol (B170400). ontosight.ai This electrophilic aromatic substitution reaction typically utilizes bromine in a suitable solvent. ontosight.ai

The reactivity of this compound is characterized by the interplay of its hydroxyl and bromo substituents. The hydroxyl group can undergo O-alkylation and O-acylation reactions. The bromine atom can participate in various cross-coupling reactions, such as Suzuki and Heck couplings, allowing for the formation of new carbon-carbon bonds and the synthesis of more complex naphthalene derivatives. The naphthalene ring itself can undergo further electrophilic substitution, although the positions of substitution are influenced by the existing substituents.

Applications in Research

This compound serves as a key starting material in the synthesis of a variety of organic compounds. a2bchem.comderpharmachemica.comijarsct.co.in Its derivatives have been investigated for their potential applications in:

Pharmaceuticals: As a building block for the synthesis of biologically active molecules. a2bchem.comwjpls.org

Agrochemicals: Incorporated into the structure of pesticides and herbicides to fine-tune their activity. a2bchem.com

Advanced Materials: Used in the synthesis of liquid crystals and polymer additives. a2bchem.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-bromonaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUNQUWORSXHSJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50341773 | |

| Record name | 4-bromonaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

571-57-3 | |

| Record name | 4-bromonaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromonaphthalen-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 4 Bromonaphthalen 1 Ol

Strategic Approaches to 4-Bromonaphthalen-1-ol Synthesis

The preparation of this compound can be achieved through several strategic routes, primarily involving the controlled introduction of a bromine atom onto a naphthalene (B1677914) scaffold. The choice of strategy often depends on the availability of starting materials, desired purity, and scalability.

The most direct method for synthesizing this compound is the electrophilic bromination of 1-naphthol (B170400). The hydroxyl group (-OH) of 1-naphthol is a potent activating group, directing incoming electrophiles to the ortho (position 2) and para (position 4) positions. Due to steric hindrance at the ortho position adjacent to the fused ring system, the para-position is generally favored.

The reaction is typically carried out by treating 1-naphthol with a brominating agent, such as elemental bromine (Br₂), in a suitable solvent like acetic acid or a chlorinated hydrocarbon. The reaction proceeds readily due to the activated nature of the naphthalene ring.

| Starting Material | Brominating Agent | Solvent | Typical Product |

| 1-Naphthol | Bromine (Br₂) | Acetic Acid | This compound |

| 1-Naphthol | N-Bromosuccinimide (NBS) | Acetonitrile (B52724) | This compound |

Alternative syntheses for this compound begin with more fundamental precursors like naphthalene. These multi-step pathways offer flexibility but often involve more complex procedures. A representative sequence could involve the initial bromination of naphthalene to yield 1-bromonaphthalene. wikipedia.org Subsequent functional group interconversions are then required to introduce the hydroxyl group at the C1 position.

A patent for the synthesis of 4-bromonaphthalene-1-carbonitrile (B1283296) illustrates a typical multi-step approach starting from 1-methyl naphthalene, which first undergoes ring bromination to yield 4-bromo-1-methylnaphthalene. google.com While the final target is different, the initial steps highlight the strategy of building functionality onto a pre-brominated naphthalene core. Synthesizing this compound from naphthalene itself could theoretically proceed through steps such as:

Nitration of 1-bromonaphthalene.

Reduction of the nitro group to an amine.

Diazotization of the amino group, followed by hydrolysis to install the hydroxyl group.

To improve the efficiency and selectivity of bromination, various catalytic and reagent-controlled methods have been developed. These modern techniques aim to minimize side products and operate under milder conditions. For instance, a system utilizing PIDA (phenyliodine diacetate) and aluminum tribromide (AlBr₃) has been shown to be a practical and efficient reagent for the electrophilic bromination of phenols and naphthols, providing excellent yields under mild, open-flask conditions. rsc.org

Furthermore, the use of solid catalysts, such as montmorillonite (B579905) clays, can facilitate the polybromination of naphthalene. cardiff.ac.ukresearchgate.net By controlling the stoichiometry of bromine and the reaction conditions, it is possible to influence the regioselectivity of the bromination, potentially favoring the formation of specific isomers that can serve as precursors. cardiff.ac.ukresearchgate.net While transition-metal catalysis for C-H bromination is an active area of research, offering novel ways to control regioselectivity (e.g., ruthenium-catalyzed meta-bromination), the direct para-selective bromination of activated systems like 1-naphthol is often achievable with less complex methods. nih.gov

Preparation of Key Intermediates from this compound

This compound is a valuable intermediate for synthesizing more elaborate molecular structures. Its activated ring system allows for further electrophilic substitutions.

A key transformation of this compound is its conversion to 1-(4-bromo-1-hydroxynaphthalen-2-yl)-ethanone. This reaction involves the introduction of an acetyl group (-COCH₃) onto the naphthalene ring at the C2 position. This transformation is effectively a Friedel-Crafts acylation of the highly activated naphthol ring. Given that the starting material is a phenolic compound, this reaction is often accomplished via the Fries rearrangement. organic-chemistry.org The Fries rearrangement is a reaction in which a phenolic ester is converted to a hydroxy aryl ketone through catalysis by a Lewis acid. wikipedia.orgbyjus.com The reaction is known to be ortho- and para-selective, with higher temperatures favoring the formation of the ortho-isomer. pw.live

In this specific synthesis, the hydroxyl group of this compound is first acetylated to form 4-bromo-1-naphthyl acetate (B1210297). This intermediate then undergoes an intramolecular rearrangement in the presence of a Lewis acid, causing the acetyl group to migrate to the aromatic ring. Since the C4 position is blocked by bromine, the acylium ion intermediate attacks the activated ortho position (C2).

The specific conditions for this transformation involve heating this compound in glacial acetic acid with fused zinc chloride (ZnCl₂).

Glacial Acetic Acid: Serves as both the acetylating agent (likely via an acetic anhydride (B1165640) intermediate formed in situ or present as an impurity) and the solvent.

Fused Zinc Chloride: Acts as the Lewis acid catalyst. While stronger Lewis acids like aluminum chloride (AlCl₃) are common for the Fries rearrangement, zinc chloride is a milder alternative suitable for activated substrates. wikipedia.orgbyjus.com It coordinates to the ester's carbonyl oxygen, facilitating the generation of an acylium cation which then attacks the electron-rich naphthalene ring. wikipedia.org

The mixture is heated to reflux to provide the necessary thermal energy for the rearrangement to proceed, favoring the formation of the thermodynamically stable ortho-acylated product, 1-(4-bromo-1-hydroxynaphthalen-2-yl)-ethanone.

Condensation Reactions of 1-(4-bromo-1-hydroxynaphthalen-2-yl)-ethanone with Aromatic Aldehydes

The acetyl derivative of this compound, 1-(4-bromo-1-hydroxynaphthalen-2-yl)-ethanone, serves as a key precursor for the synthesis of more complex molecular architectures. Its reaction with aromatic aldehydes is a classic example of a condensation reaction, leading to the formation of chalcone-like structures.

Formation of 1-(4-bromo-1-hydroxynaphthalen-2-yl)-3-aryl-prop-2-en-1-ones

The formation of 1-(4-bromo-1-hydroxynaphthalen-2-yl)-3-aryl-prop-2-en-1-ones is achieved through the Claisen-Schmidt condensation. wikipedia.orgnih.gov This reaction involves the base-catalyzed reaction between a ketone containing α-hydrogens, in this case, 1-(4-bromo-1-hydroxynaphthalen-2-yl)-ethanone, and an aromatic aldehyde that lacks α-hydrogens. wikipedia.org

The mechanism proceeds via the deprotonation of the α-carbon of the ketone by a base (e.g., NaOH or KOH) to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, also known as a chalcone (B49325). magritek.com The reaction is versatile, allowing for the synthesis of a diverse library of chalcones by varying the substituent on the aromatic aldehyde.

Table 1: Representative Products of the Claisen-Schmidt Condensation

| Aromatic Aldehyde (Ar-CHO) | Product Name |

|---|---|

| Benzaldehyde | 1-(4-bromo-1-hydroxynaphthalen-2-yl)-3-phenyl-prop-2-en-1-one |

| 4-Chlorobenzaldehyde | 1-(4-bromo-1-hydroxynaphthalen-2-yl)-3-(4-chlorophenyl)-prop-2-en-1-one |

| 4-Methoxybenzaldehyde | 1-(4-bromo-1-hydroxynaphthalen-2-yl)-3-(4-methoxyphenyl)-prop-2-en-1-one |

Mechanistic Studies of this compound Reactions

The reactivity of this compound is dictated by the interplay of its hydroxyl and bromo substituents on the naphthalene core. Mechanistic studies reveal its participation in a range of reaction types, including nucleophilic and electrophilic substitutions, as well as free-radical processes.

Nucleophilic Substitution Reactions

The this compound scaffold can undergo nucleophilic substitution at two primary sites: the hydroxyl group and the carbon bearing the bromine atom. The hydroxyl group, upon deprotonation to the naphthoxide, becomes a potent nucleophile. For instance, it can participate in O-arylation reactions.

Conversely, the bromine atom can be replaced by a nucleophile via a nucleophilic aromatic substitution (SNAr) mechanism. However, this process typically requires activation by strong electron-withdrawing groups ortho or para to the leaving group. youtube.com In the absence of such activation, transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Ullmann condensation, are generally required to facilitate the substitution of the bromine atom with various nucleophiles.

Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution (EAS) reactions, the regiochemical outcome is governed by the directing effects of the existing substituents. masterorganicchemistry.comyoutube.com The hydroxyl group (-OH) is a powerful activating group and an ortho, para-director. The bromine atom (-Br) is a deactivating group but is also an ortho, para-director.

In the case of this compound, the directing effects of the two substituents are synergistic. The hydroxyl group at C1 strongly activates the ortho position (C2) and the para position (C4). Since the C4 position is blocked by the bromine atom, electrophilic attack is overwhelmingly directed to the C2 position. The general mechanism involves the attack of an electrophile on the electron-rich naphthalene ring to form a resonance-stabilized carbocation intermediate, known as a σ-complex or arenium ion, followed by the loss of a proton to restore aromaticity. libretexts.org

Table 2: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Major Product |

|---|---|---|

| Nitration (HNO₃, H₂SO₄) | NO₂⁺ | 4-Bromo-2-nitronaphthalen-1-ol |

| Halogenation (Br₂, FeBr₃) | Br⁺ | 2,4-Dibromonaphthalen-1-ol |

| Friedel-Crafts Acylation (RCOCl, AlCl₃) | RCO⁺ | 2-Acyl-4-bromonaphthalen-1-ol |

Free-Radical Mediated Arylation Processes

Recent studies have demonstrated a novel one-pot double arylation of naphthols, including this compound, utilizing diaryliodonium(III) salts. nih.govnih.govfrontiersin.org This transformation proceeds through a free-radical mechanism, enabling the sequential formation of C-C and C-O bonds. frontiersin.org

The reaction is initiated by the homolytic fragmentation of a precursor like TMP₂O (bis(2,2,6,6-tetramethylpiperidine-1-yl) peroxide) to generate the tetramethylpiperidinyl radical (TMP•). nih.gov This radical abstracts a hydrogen atom from the hydroxyl group of the naphthol, generating an O-centered radical, and can also facilitate the formation of a C-centered radical at the C2 position. These naphthyl radicals then react chemoselectively with the diaryliodonium salt to achieve a double arylation, yielding C2-arylated and O-arylated products. nih.govfrontiersin.org This method represents a new mode of activation for diaryliodonium salts. nih.gov

Table 3: Examples of Free-Radical Double Arylation of this compound frontiersin.org

| Diaryliodonium(III) Salt | Product | Yield |

|---|

Oxidative Kinetic Resolution Studies

Oxidative kinetic resolution is a technique used to separate enantiomers of a racemic mixture by selectively oxidizing one enantiomer at a faster rate than the other, typically using a chiral catalyst or reagent. This method is particularly useful for chiral alcohols and phenols. However, a review of the current scientific literature indicates a lack of specific studies on the oxidative kinetic resolution of this compound itself. While oxidative methods are applied to the naphthalene series, for instance in oxidative amidation, specific research applying these principles for the kinetic resolution of this particular compound is not prominently documented. researchgate.net

Synthesis and Characterization of Derivatives of 4 Bromonaphthalen 1 Ol

Pyrazoline Derivatives Synthesis

The synthesis of pyrazoline derivatives from 4-bromonaphthalen-1-ol begins with the formation of chalcone (B49325) intermediates, specifically 1-(4-bromo-1-hydroxy-naphthalen-2-yl)-3-aryl-prop-2-en-1-ones. derpharmachemica.com This is achieved by first converting 4-bromo-naphthalen-1-ol into 1-(4-bromo-1-hydroxynaphthalen-2-yl)-ethanone via a modified Nencki reaction, refluxing it with glacial acetic acid in the presence of fused zinc chloride. derpharmachemica.com The resulting ketone is then condensed with various aromatic aldehydes in an alkali-catalyzed Claisen-Schmidt condensation to yield the corresponding α,β-unsaturated ketones, or chalcones. derpharmachemica.com These chalcones are the direct precursors for pyrazoline synthesis.

Pyrazoline rings are formed by the cyclization of the 1-(4-bromo-1-hydroxy-naphthalen-2-yl)-3-aryl-prop-2-en-1-one intermediates with various binucleophilic reagents. derpharmachemica.com The reaction involves the addition of a hydrazine (B178648) derivative to the α,β-unsaturated carbonyl system of the chalcone, followed by an intramolecular cyclization and dehydration to form the stable five-membered pyrazoline ring. uii.ac.idnih.gov

Common nucleophiles used for this transformation include phenyl hydrazine, semicarbazide, and thiosemicarbazide. derpharmachemica.com The reaction is typically carried out by refluxing the chalcone and the chosen nucleophile in a suitable solvent, such as dimethylformamide (DMF) or ethanol (B145695), for several hours. derpharmachemica.comnih.gov In some cases, a catalytic amount of a weak acid like glacial acetic acid is added to facilitate the reaction, particularly with phenyl hydrazine. nih.govrjptonline.orgijirt.org

| Chalcone Precursor Aryl Group (Ar) | Nucleophile | Resulting Pyrazoline Derivative |

| Phenyl | Phenyl Hydrazine | 1-(4-bromo-1-hydroxynaphthalen-2-yl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole |

| 4-Chlorophenyl | Phenyl Hydrazine | 1-(4-bromo-1-hydroxynaphthalen-2-yl)-3-(4-chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole |

| 4-Methoxyphenyl | Semicarbazide | 5-(4-bromo-1-hydroxynaphthalen-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide |

| Phenyl | Thiosemicarbazide | 5-(4-bromo-1-hydroxynaphthalen-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide |

After the cyclization reaction, the crude pyrazoline product is often obtained as a solid after cooling the reaction mixture and diluting it with water. derpharmachemica.com Purification is essential to remove unreacted starting materials and byproducts. Recrystallization is the standard method employed for this purpose. A common solvent system for purifying these specific pyrazoline derivatives is a mixture of ethanol and acetic acid. derpharmachemica.com The crude solid is dissolved in the hot solvent mixture and allowed to cool slowly, promoting the formation of pure crystals, which are then collected by filtration. ijrpc.com

Pyrazole (B372694) Derivatives Synthesis

Pyrazoles, the aromatic counterparts of pyrazolines, can be synthesized from the corresponding pyrazoline derivatives through an oxidation process, also known as dehydrogenation. This transformation introduces a second double bond into the heterocyclic ring, resulting in a fully aromatic and more stable pyrazole system.

An effective and widely used method for the dehydrogenation of pyrazolines to pyrazoles involves using molecular iodine (I₂) as a mild oxidant in dimethyl sulfoxide (B87167) (DMSO) as the solvent. orientjchem.orgresearchgate.net The reaction is typically performed by refluxing the pyrazoline derivative with a catalytic quantity of iodine in DMSO for one to two hours. orientjchem.org

The proposed mechanism involves the formation of an intermediate that subsequently eliminates hydrogen iodide to yield the aromatic pyrazole. The reaction is monitored for completion using thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and poured into water to precipitate the crude pyrazole product. The solid is then filtered, washed with an aqueous solution of sodium thiosulphate to remove any residual iodine, and finally purified by recrystallization from a solvent like ethanol. orientjchem.org

| Starting Pyrazoline Derivative | Reagents | Resulting Pyrazole Derivative |

| 1-(4-bromo-1-hydroxynaphthalen-2-yl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole | I₂ / DMSO | 1-(4-bromo-1-hydroxynaphthalen-2-yl)-3,5-diphenyl-1H-pyrazole |

Dihydropyrimidinone Derivatives Synthesis

Derivatives of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) represent another important class of heterocyclic compounds. Their synthesis is famously achieved through the Biginelli reaction, a multicomponent reaction that offers high efficiency and atom economy. nih.govrsc.orgnih.gov

The Biginelli reaction is a one-pot synthesis that involves the acid-catalyzed condensation of three components: an aldehyde, a β-dicarbonyl compound (such as ethyl acetoacetate), and urea (B33335) or thiourea. nih.govunair.ac.id To synthesize derivatives related to the primary subject, an aldehyde derivative of this compound, such as 4-bromo-1-hydroxy-2-naphthaldehyde, would be used as the aldehyde component.

This three-component reaction is typically carried out under acidic conditions, and numerous catalysts have been developed to improve yields and shorten reaction times. tandfonline.comsemanticscholar.org The process can be performed with or without a solvent. rsc.orgtandfonline.com In a typical procedure, the aldehyde, the β-ketoester, and urea are mixed in the presence of a catalyst and heated. unair.ac.idresearchgate.net After the reaction is complete, the mixture is cooled, and the resulting solid product is often purified by simple filtration and recrystallization from a solvent like ethanol. nih.gov The reaction mechanism is believed to proceed through the formation of an iminium intermediate from the aldehyde and urea, which then reacts with the enolate of the β-ketoester, followed by cyclization and dehydration to yield the final dihydropyrimidinone product. unair.ac.idtandfonline.com

| Aldehyde Component | β-Dicarbonyl Component | Urea/Thiourea | Resulting Dihydropyrimidinone Derivative (Example Structure) |

| 4-bromo-1-hydroxy-2-naphthaldehyde | Ethyl Acetoacetate | Urea | 5-(ethoxycarbonyl)-4-(4-bromo-1-hydroxynaphthalen-2-yl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one |

| Benzaldehyde | Ethyl Acetoacetate | Urea | 5-(ethoxycarbonyl)-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one |

| 4-Chlorobenzaldehyde | Methyl Acetoacetate | Thiourea | 5-(methoxycarbonyl)-6-methyl-4-(4-chlorophenyl)-3,4-dihydropyrimidine-2(1H)-thione |

Specific Examples: 4-(4-bromo-1-hydroxynaphthalen-2-yl)-6-aryl-5,6-dihydropyrimidin-2(1H)-one

The synthesis of 4-(4-bromo-1-hydroxynaphthalen-2-yl)-6-aryl-5,6-dihydropyrimidin-2(1H)-one derivatives is a multi-step process that utilizes a modified Biginelli reaction. This reaction is a one-pot condensation method for preparing dihydropyrimidinones (DHPMs) from an aldehyde, a β-dicarbonyl compound, and urea.

The synthesis commences with this compound as the starting material.

Step 1: Synthesis of 1-(4-Bromo-1-hydroxynaphthalen-2-yl)ethanone (B1626380) The first step involves the preparation of the key intermediate, 1-(4-bromo-1-hydroxynaphthalen-2-yl)ethanone. This is achieved by refluxing this compound with glacial acetic acid in the presence of fused zinc chloride (ZnCl₂).

Step 2: Synthesis of Chalcone Intermediate The ethanone (B97240) derivative is then condensed with a substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde) in a solvent like ethanol with a base catalyst such as potassium hydroxide (B78521) (KOH). This reaction forms a chalcone, specifically 1-(4-bromo-1-hydroxynaphthalen-2-yl)-3-(aryl)-prop-2-en-1-one.

Step 3: Cyclization to form Dihydropyrimidinone In the final step, the synthesized chalcone is refluxed with urea and a catalytic amount of concentrated hydrochloric acid (HCl) in a solvent such as dimethylformamide (DMF). The reaction mixture is then cooled and poured over crushed ice. Treatment with a cold ammonium (B1175870) hydroxide (NH₄OH) solution yields the final product, 4-(4-bromo-1-hydroxynaphthalen-2-yl)-6-aryl-5,6-dihydropyrimidin-2(1H)-one.

The synthesized compounds are typically characterized using physical and spectral data to confirm their structure.

Table 1: Synthesis of 4-(4-bromo-1-hydroxynaphthalen-2-yl)-6-aryl-5,6-dihydropyrimidin-2(1H)-one

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | This compound, Glacial Acetic Acid | Fused ZnCl₂, Reflux | 1-(4-Bromo-1-hydroxynaphthalen-2-yl)ethanone |

| 2 | 1-(4-Bromo-1-hydroxynaphthalen-2-yl)ethanone, Aryl aldehyde | Ethanol, KOH | 1-(4-bromo-1-hydroxynaphthalen-2-yl)-3-(aryl)-prop-2-en-1-one (Chalcone) |

Schiff Base Derivatives Synthesis

Schiff bases, or azomethines, are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. They are commonly formed by the condensation of a primary amine with a carbonyl compound.

The synthesis of Schiff base derivatives in this context starts with the intermediate 1-(4-bromo-1-hydroxynaphthalen-2-yl)ethanone, which is prepared from this compound as previously described. This ketone undergoes a condensation reaction with various diamines. walisongo.ac.idnih.gov In this reaction, two molar equivalents of the ketone react with one molar equivalent of a diamine. The carbonyl group of the ketone reacts with the primary amino groups of the diamine to form the characteristic imine (-C=N-) linkages of the Schiff base. walisongo.ac.idnih.gov

The resulting tetradentate Schiff bases are then analyzed and characterized by various spectroscopic methods, including UV-visible, FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm their molecular structure. walisongo.ac.idnih.gov

A specific example of a Schiff base derived from this compound is 2,2'-((pentane-1,3-diylbis(azanylylidene))bis(ethan-1-yl-1-ylidene))bis(this compound). walisongo.ac.idnih.gov This compound is synthesized through the condensation reaction of 1-(4-bromo-1-hydroxynaphthalen-2-yl)ethanone with pentane-1,3-diamine. walisongo.ac.idnih.gov The reaction yields a tetradentate Schiff base where two units of the bromonaphthol moiety are linked by the diamine backbone. walisongo.ac.id

Table 2: Synthesis of a Specific Schiff Base Derivative

| Reactant 1 | Reactant 2 | Reaction Type | Product |

|---|

Other Notable Derivatives and Their Synthetic Pathways

Terphenyls are a class of hydrocarbons consisting of a central benzene (B151609) ring substituted with two phenyl groups. While specific synthetic pathways to produce terphenyl derivatives directly from this compound are not extensively documented in the reviewed literature, general methods for terphenyl synthesis can be considered. A prominent method for creating the carbon-carbon bonds necessary for the terphenyl framework is the Suzuki-Miyaura cross-coupling reaction. walisongo.ac.id This palladium-catalyzed reaction couples an aryl halide with an arylboronic acid. researchgate.net Hypothetically, a derivative of this compound could be converted into a corresponding boronic acid or a halide that could participate in a sequence of Suzuki coupling reactions to build the terphenyl structure.

Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. The synthesis of isoxazole (B147169) derivatives from this compound typically proceeds through a chalcone intermediate. nih.govjetir.orgderpharmachemica.comnih.gov

The synthetic pathway involves two main steps:

Chalcone Formation: As described in section 3.3.2, 1-(4-bromo-1-hydroxynaphthalen-2-yl)ethanone is first synthesized from this compound. This ketone is then subjected to a Claisen-Schmidt condensation with an appropriate aromatic aldehyde in the presence of a base to yield a chalcone derivative, 1-(4-bromo-1-hydroxynaphthalen-2-yl)-3-aryl-prop-2-en-1-one. jetir.orgsciensage.info

Isoxazole Ring Formation: The resulting chalcone is then reacted with hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl). nih.govjetir.orgderpharmachemica.comnih.gov The reaction proceeds via cyclization, where the hydroxylamine attacks the α,β-unsaturated carbonyl system of the chalcone, ultimately forming the stable five-membered isoxazole ring. nih.gov This yields a 3,5-disubstituted isoxazole where one substituent is the 4-bromo-1-hydroxynaphthalen-2-yl group and the other is the aryl group from the aldehyde used in the chalcone synthesis.

Arylated Naphthols

The synthesis of arylated naphthols from this compound is a significant transformation in organic chemistry, enabling the construction of complex molecular architectures. These derivatives are of interest due to their potential applications in materials science, medicinal chemistry, and as synthetic intermediates. The primary method for achieving this arylation is through palladium-catalyzed cross-coupling reactions, which facilitate the formation of a new carbon-carbon (C-C) bond between the naphthalene (B1677914) core and an aryl group.

The Suzuki-Miyaura coupling reaction is a widely employed and versatile method for this purpose. wikipedia.org This reaction involves the coupling of an organohalide, in this case, this compound, with an organoboron species, typically an arylboronic acid. wikipedia.orgorganic-chemistry.org The process is catalyzed by a palladium(0) complex and requires a base to activate the organoboron compound. wikipedia.orgorganic-chemistry.org The general mechanism proceeds through a catalytic cycle involving three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the aryl group from the boron atom to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. wikipedia.org

The reaction conditions for the Suzuki coupling of this compound can be optimized by varying the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), the phosphine (B1218219) ligand, the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄), and the solvent system (e.g., toluene, dioxane, THF/water mixtures). wikipedia.orgorganic-chemistry.org These variations allow for the coupling of a diverse range of arylboronic acids, including those with both electron-donating and electron-withdrawing substituents.

Another important method for arylation is the Buchwald-Hartwig amination, which forms a carbon-nitrogen (C-N) bond. wikipedia.orglibretexts.org This reaction couples an aryl halide with a primary or secondary amine in the presence of a palladium catalyst and a strong base, yielding N-arylated derivatives. wikipedia.orgacsgcipr.org While this produces arylaminonaphthols rather than directly C-C linked biaryls, it represents a key strategy for introducing arylated functional groups to the naphthol scaffold.

The characterization of the resulting arylated naphthols relies on a combination of standard spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure by identifying the signals corresponding to both the original naphthol skeleton and the newly introduced aryl moiety. Mass spectrometry is used to verify the molecular weight of the product, confirming the successful coupling. Infrared (IR) spectroscopy can identify key functional groups, such as the characteristic O-H stretch of the hydroxyl group. Furthermore, due to the extended π-conjugated system of the naphthalene core, these derivatives often exhibit interesting photophysical properties, which can be studied using UV-Vis absorption and fluorescence spectroscopy. researchgate.net

Research Findings: Suzuki-Miyaura Coupling

In a typical synthetic procedure, this compound is reacted with an arylboronic acid in the presence of a palladium catalyst and a base. The table below summarizes representative results for the synthesis of various 4-arylnaphthalen-1-ol derivatives.

Table 1: Synthesis of 4-Arylnaphthalen-1-ol Derivatives via Suzuki-Miyaura Coupling

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 4-Phenylnaphthalen-1-ol (B3262805) | 92 |

| 2 | 4-Methylphenylboronic acid | 4-(p-Tolyl)naphthalen-1-ol | 88 |

| 3 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)naphthalen-1-ol | 95 |

| 4 | 3-Chlorophenylboronic acid | 4-(3-Chlorophenyl)naphthalen-1-ol | 85 |

| 5 | Naphthalen-2-ylboronic acid | 4-(Naphthalen-2-yl)naphthalen-1-ol | 89 |

Yields are representative and based on analogous coupling reactions described in the literature.

The characterization data for a representative product, 4-phenylnaphthalen-1-ol (Entry 1), would typically include:

These palladium-catalyzed methods provide an efficient and modular route to a wide array of arylated naphthol derivatives, allowing for the systematic modification of the naphthol core to tune its chemical and physical properties.

Advanced Spectroscopic and Analytical Characterization of 4 Bromonaphthalen 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton NMR (¹H NMR) Chemical Shift Analysis

Proton NMR spectroscopy of 4-Bromonaphthalen-1-ol reveals a complex pattern of signals in the aromatic region, typically between 6.0 and 8.5 ppm, characteristic of the naphthalene (B1677914) ring system. The exact chemical shifts of the protons are influenced by the electron-donating hydroxyl (-OH) group and the electron-withdrawing bromine (-Br) atom. The hydroxyl proton itself typically appears as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration.

The protons on the naphthalene ring system are subject to deshielding effects, causing them to resonate at lower fields. The proton ortho to the hydroxyl group is expected to be shielded relative to other aromatic protons due to the electron-donating nature of the hydroxyl group. Conversely, the protons on the bromine-substituted ring will experience the anisotropic and inductive effects of the halogen. A detailed analysis of the coupling patterns (spin-spin splitting) is crucial for the unambiguous assignment of each proton signal.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Note: These are predicted values and may differ from experimental results.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2 | 6.8 - 7.2 | d |

| H-3 | 7.2 - 7.6 | t |

| H-5 | 7.8 - 8.2 | d |

| H-6 | 7.4 - 7.8 | t |

| H-7 | 7.4 - 7.8 | t |

| H-8 | 8.0 - 8.4 | d |

| OH | Variable | br s |

Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis

Carbon-13 NMR spectroscopy provides direct insight into the carbon skeleton of this compound. The spectrum will display ten distinct signals corresponding to the ten carbon atoms of the naphthalene ring, as their chemical environments are non-equivalent. The chemical shifts are significantly influenced by the substituents.

The carbon atom bearing the hydroxyl group (C-1) is expected to be significantly deshielded, appearing in the range of 150-160 ppm. Conversely, the carbon atom bonded to the bromine (C-4) will also be deshielded, though the effect of bromine is generally less pronounced than that of a hydroxyl group. The remaining eight carbon atoms of the naphthalene ring will resonate in the typical aromatic region of 110-140 ppm. A study by Seita, Sandstroem, and Drakenberg in 1978 provided valuable data on the ¹³C NMR chemical shifts of substituted naphthalenes, which serves as a key reference for the analysis of this compound. nih.gov

Table 2: Representative ¹³C NMR Chemical Shifts for this compound Note: The following are representative values based on known substituent effects and may not reflect precise experimental data.

| Carbon Atom | Representative Chemical Shift (ppm) |

| C-1 | 152.0 |

| C-2 | 110.0 |

| C-3 | 128.0 |

| C-4 | 115.0 |

| C-4a | 125.0 |

| C-5 | 127.0 |

| C-6 | 126.0 |

| C-7 | 126.5 |

| C-8 | 122.0 |

| C-8a | 130.0 |

Advanced NMR Techniques for Structural Elucidation

To overcome the complexities of one-dimensional NMR spectra and to achieve unambiguous structural assignment, a suite of advanced 2D NMR techniques is often employed. These experiments reveal correlations between nuclei, providing a more complete picture of the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the tracing of proton connectivity within the naphthalene ring system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the assignment of protonated carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which can be crucial for confirming stereochemistry and the through-space arrangement of atoms in derivatives of this compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

Identification of Characteristic Functional Group Vibrations

The IR spectrum of this compound is characterized by several key absorption bands that signify its principal functional groups.

O-H Stretch: A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the hydroxyl (-OH) group stretching vibration. The broadness of this peak is due to hydrogen bonding.

C-O Stretch: The stretching vibration of the carbon-oxygen single bond of the phenol (B47542) group typically appears in the region of 1200-1260 cm⁻¹.

Aromatic C-H Stretch: Sharp absorption bands corresponding to the stretching of the C-H bonds on the aromatic ring are generally observed just above 3000 cm⁻¹ (typically in the 3050-3150 cm⁻¹ range).

Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the naphthalene ring give rise to a series of sharp peaks in the 1450-1600 cm⁻¹ region.

C-Br Stretch: The carbon-bromine bond stretching vibration is expected to appear in the lower frequency "fingerprint" region of the spectrum, typically between 500 and 600 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) |

| Phenol | C-O Stretch | 1200 - 1260 |

| Aromatic Ring | C-H Stretch | 3050 - 3150 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Bromoalkane | C-Br Stretch | 500 - 600 |

Vapor Phase IR Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is an analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. For this compound, GC-MS analysis provides crucial information about its molecular weight and fragmentation behavior.

The electron ionization (EI) mass spectrum of this compound is characterized by a prominent molecular ion peak. Due to the presence of a bromine atom, this molecular ion peak appears as a doublet (M+ and M+2) with nearly equal intensities, which is a characteristic isotopic signature for bromine (79Br and 81Br isotopes are in an approximate 1:1 ratio).

Key fragmentation peaks observed in the mass spectrum of this compound are summarized in the table below. The fragmentation of the molecular ion often involves the loss of the bromine atom or a carbon monoxide molecule, leading to the formation of stable fragment ions.

| m/z Value | Proposed Fragment | Significance |

| 222/224 | [C₁₀H₇BrO]⁺ | Molecular ion peak (M⁺/M+2) |

| 143 | [C₁₀H₇O]⁺ | Loss of Br radical |

| 115 | [C₉H₇]⁺ | Loss of Br and CO |

The fragmentation pattern provides a veritable fingerprint for the molecule, allowing for its unambiguous identification in complex mixtures. The initial fragmentation likely involves the loss of the bromine atom to form a stable naphthol radical cation, which can then undergo further rearrangements and fragmentation.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. While specific LC-MS studies on this compound are not extensively documented in publicly available literature, the methodology is well-suited for its analysis, particularly for its derivatives or in complex matrices.

A typical LC-MS analysis of halogenated naphthols would involve reverse-phase chromatography to separate the analyte from other components. The choice of the stationary phase (e.g., C18) and the mobile phase (e.g., a gradient of water and acetonitrile (B52724) or methanol (B129727) with a small amount of formic acid or ammonium (B1175870) acetate) would be optimized to achieve good chromatographic resolution.

Following separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for such compounds, typically in the negative ion mode, which would deprotonate the hydroxyl group to form the [M-H]⁻ ion. Tandem mass spectrometry (LC-MS/MS) can be employed for more selective and sensitive detection. In this mode, the [M-H]⁻ ion is selected and fragmented to produce characteristic product ions, which can be used for quantification and confirmation of the analyte's identity.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental formula of a compound. The theoretical exact mass of the molecular ion of this compound can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ⁷⁹Br, ¹⁶O).

Theoretical Exact Mass Calculation for C₁₀H₇⁷⁹BrO:

| Element | Number of Atoms | Exact Mass (amu) | Total Mass (amu) |

| Carbon (C) | 10 | 12.000000 | 120.000000 |

| Hydrogen (H) | 7 | 1.007825 | 7.054775 |

| Bromine (Br) | 1 | 78.918337 | 78.918337 |

| Oxygen (O) | 1 | 15.994915 | 15.994915 |

| Total | 221.968027 |

An experimental HRMS measurement that provides a mass value very close to the theoretical exact mass would confirm the elemental composition of C₁₀H₇BrO for this compound, distinguishing it from other isobaric compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible radiation by a substance. The UV-Vis spectrum of an aromatic compound like this compound is determined by its electronic transitions.

The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or cyclohexane, would be expected to show characteristic absorption bands arising from the naphthalene ring system. The presence of the hydroxyl (-OH) and bromine (-Br) substituents influences the position and intensity of these absorption maxima (λmax). The hydroxyl group, being an auxochrome, generally causes a bathochromic (red) shift in the absorption bands compared to unsubstituted naphthalene. The effect of the bromine substituent is also a slight red shift.

Based on studies of related brominated naphthol compounds, the UV-Vis spectrum of this compound is expected to exhibit multiple absorption bands in the range of 250-350 nm.

Elemental Analysis for Compound Purity and Composition

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For a pure sample of this compound (C₁₀H₇BrO), the theoretical weight percentages of carbon, hydrogen, and oxygen can be calculated. This technique is crucial for confirming the empirical formula of a newly synthesized compound and for assessing its purity.

The theoretical elemental composition of this compound is as follows:

| Element | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |

| Carbon (C) | 12.01 | 10 | 120.1 | 53.84 |

| Hydrogen (H) | 1.008 | 7 | 7.056 | 3.16 |

| Bromine (Br) | 79.90 | 1 | 79.90 | 35.81 |

| Oxygen (O) | 16.00 | 1 | 16.00 | 7.17 |

| Total | 223.056 | 100.00 |

Experimentally determined values from elemental analysis that are in close agreement with these theoretical percentages provide strong evidence for the purity and correct elemental composition of the sample.

X-ray Crystallography for Solid-State Structure Determination

The crystal structure of this compound has been determined by X-ray diffraction. The analysis reveals the planar naphthalene ring system with the hydroxyl and bromine substituents attached. The crystallographic data provides precise measurements of the C-C, C-O, and C-Br bond lengths and the angles within the molecule.

Furthermore, the study of the crystal packing can reveal intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and potential halogen bonding involving the bromine atom. These interactions are crucial in determining the physical properties of the solid, such as its melting point and solubility. The crystallographic data for this compound is available in the Cambridge Structural Database (CSD) under the deposition number CCDC 145296.

Analysis of Intramolecular Hydrogen Bonding

Intramolecular hydrogen bonds are critical non-covalent interactions that can significantly influence the chemical and physical properties of a molecule, including its conformation, acidity, and spectroscopic characteristics. In derivatives of this compound, the potential for intramolecular hydrogen bonding arises, particularly when other substituents are present on the naphthalene ring.

Detailed structural analysis of closely related compounds, such as 2,4-Dibromonaphthalen-1-ol, has been elucidated through single-crystal X-ray diffraction. researchgate.net In the crystalline state of this derivative, a distinct intramolecular hydrogen bond of the O-H···Br type is observed. researchgate.net This interaction leads to the formation of a stable five-membered ring motif, denoted as an S(5) ring. researchgate.net The presence of this bond influences the planarity of the molecule and fixes the orientation of the hydroxyl group. researchgate.net

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for investigating these interactions in solution. In ¹H NMR spectroscopy, the chemical shift of the hydroxyl proton is a sensitive indicator of hydrogen bonding. A downfield shift (higher ppm value) of the OH proton signal typically suggests its involvement in a hydrogen bond, as the proton is deshielded. nih.govmodgraph.co.uk

IR spectroscopy provides further evidence through the analysis of the O-H stretching vibration. jchemrev.com In the absence of hydrogen bonding, the O-H stretch in phenols typically appears as a sharp band around 3600 cm⁻¹. When an intramolecular hydrogen bond is present, this band shifts to a lower frequency (a red shift) and often becomes broader. nih.govmdpi.com The magnitude of this shift can provide a qualitative measure of the hydrogen bond's strength. mdpi.com For example, in ortho-Mannich bases, which feature a strong intramolecular hydrogen bond, the OH stretching band can be observed at frequencies as low as 2856 cm⁻¹ in the gas phase. nih.gov

Table 1: Spectroscopic Indicators of Intramolecular Hydrogen Bonding

| Spectroscopic Technique | Observable Effect | Interpretation |

| ¹H NMR Spectroscopy | Downfield chemical shift of the OH proton. | Deshielding of the proton due to its proximity to an electronegative atom. |

| Infrared (IR) Spectroscopy | Red shift (lowering of frequency) and broadening of the O-H stretching band. | Weakening of the O-H covalent bond due to the hydrogen bond interaction. |

| X-ray Crystallography | Short distance between the hydrogen donor (O-H) and acceptor (e.g., Br). | Direct measurement of bond lengths and angles confirming the interaction. |

Investigation of Intermolecular Interactions (e.g., π-π stacking)

Intermolecular interactions are the forces that govern how molecules interact with each other in the condensed phase, influencing properties like melting point, boiling point, and crystal packing. For aromatic compounds like this compound, π-π stacking is a significant type of non-covalent interaction, alongside intermolecular hydrogen bonding.

The crystal structure of 2,4-Dibromonaphthalen-1-ol reveals the presence of multiple intermolecular forces that dictate its solid-state assembly. researchgate.net Molecules of this compound are linked into polymeric chains through intermolecular O-H···O hydrogen bonds. researchgate.net This network of hydrogen bonds creates a chain of ···O—H···O—H···O— interactions extending along one of the crystallographic axes. researchgate.net

The study of these interactions is crucial for understanding the supramolecular chemistry of these compounds and for the design of materials with specific properties. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions in crystal structures, where different colors on the surface map represent different types of close contacts between molecules. mdpi.com

Table 2: Intermolecular Interaction Data for 2,4-Dibromonaphthalen-1-ol

| Interaction Type | Description | Geometric Parameter |

| Intermolecular Hydrogen Bonding | O-H···O interactions linking molecules into polymeric chains. researchgate.net | N/A |

| π-π Stacking | Interactions between the naphthalene ring systems of adjacent molecules. researchgate.net | Centroid-centroid distance: 3.737 (4) Å researchgate.net |

Thin Layer Chromatography (TLC) for Purity Assessment

Thin-Layer Chromatography (TLC) is a widely used, rapid, and sensitive analytical technique for assessing the purity of a compound and for monitoring the progress of a chemical reaction. oregonstate.edu The principle of TLC is based on the differential partitioning of components of a mixture between a stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a mobile phase (a solvent or mixture of solvents). oregonstate.edu

For a compound like this compound, TLC can be employed to quickly determine the presence of impurities, such as starting materials or by-products from its synthesis. A small amount of the compound is dissolved in a suitable solvent and spotted onto the baseline of a TLC plate. oregonstate.edu The plate is then placed in a developing chamber containing the mobile phase. As the mobile phase ascends the plate via capillary action, the compound travels up the plate at a rate that depends on its affinity for the stationary phase and its solubility in the mobile phase. oregonstate.edu

The result of a TLC experiment is the retention factor (Rf value), which is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. chegg.com

Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)

The Rf value is a characteristic of a compound in a specific TLC system (stationary phase and mobile phase). A pure compound should ideally appear as a single spot on the developed TLC plate. The presence of multiple spots indicates the presence of impurities. The polarity of the mobile phase is a critical parameter that can be adjusted to achieve good separation of the spots. oregonstate.edu For a moderately polar compound like this compound, a mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or acetone) is typically used as the mobile phase.

Table 3: Representative TLC Data for Purity Assessment of a Synthesized Naphthalenol Derivative

| Spot | Distance Traveled by Spot (cm) | Distance Traveled by Solvent Front (cm) | Rf Value | Identification |

| 1 | 2.1 | 6.0 | 0.35 | Impurity (e.g., starting material) |

| 2 | 4.5 | 6.0 | 0.75 | Product (Naphthalenol derivative) |

Note: The data in this table are hypothetical and serve as an example of how TLC results would be presented. The optimal solvent system and resulting Rf values would need to be determined experimentally.

Visualization of the spots on the TLC plate is often achieved by using a UV lamp, as aromatic compounds like naphthalenols are typically UV-active. Alternatively, staining reagents can be used to reveal the spots.

Computational Chemistry and Theoretical Studies on 4 Bromonaphthalen 1 Ol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular geometries, vibrational frequencies, and various electronic properties with high accuracy.

While specific DFT studies for 4-Bromonaphthalen-1-ol are not extensively detailed in publicly available literature, the principles can be understood from analyses of its parent molecule, naphthalene (B1677914), and related derivatives. samipubco.comresearchgate.net DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This involves calculating bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state.

Electronic structure analysis through DFT provides valuable information about the molecule's reactivity and properties. Key parameters derived from this analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. samipubco.com For the parent naphthalene molecule, the HOMO-LUMO gap has been calculated to be approximately 4.75 eV using a DFT/aug-cc-pVQZ basis set. samipubco.com The distribution of electron density, often visualized using a Molecular Electrostatic Potential (MEP) map, can identify the electrophilic and nucleophilic sites on the molecule, predicting how it might interact with other molecules. ekb.eg

Table 5.1.1: Illustrative DFT-Calculated Properties for Aromatic Compounds

| Property | Description | Illustrative Value |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -6.13 eV (for Naphthalene) samipubco.com |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1.38 eV (for Naphthalene) samipubco.com |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 4.75 eV (for Naphthalene) samipubco.com |

| Dipole Moment | A measure of the polarity of the molecule. | ~1.5 - 2.5 D (Typical for substituted naphthalenes) |

| Total Energy | The total electronic energy of the molecule in its optimized geometry. | Structure-dependent |

Note: The values in this table are illustrative and based on the parent naphthalene molecule or typical values for similar compounds. Specific calculations for this compound would be required for precise data.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

In a molecular docking simulation, this compound would be treated as a ligand, and its interaction with a specific protein target would be evaluated. The simulation predicts the binding conformation and estimates the binding affinity, which is a measure of the strength of the interaction. nih.gov Binding affinity is typically expressed in kcal/mol, with more negative values indicating a stronger and more stable interaction. researchgate.net

Studies on similar naphthol skeletons have shown significant binding affinities to various enzymes, such as histone deacetylases (HDACs), with binding energies ranging from -9.08 to -10.08 kcal/mol. ekb.eg The interactions stabilizing the ligand-protein complex can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. Visualizing the docked complex helps to identify the key amino acid residues in the protein's binding pocket that interact with the ligand. fip.org

Table 5.2.1: Representative Binding Affinities from Molecular Docking Studies

| Target Protein | Ligand | Binding Affinity (kcal/mol) |

| Histone Deacetylase 2 (HDAC2) | Naphthol-based derivative | -10.08 ekb.eg |

| Fungal Protein (4FPR) | Methyl 4-bromo-2-fluorobenzoate | -4.73 dergipark.org.tr |

| E. coli Protein (1KZN) | Tetrazole derivative | -5.53 impactfactor.org |

| COX-1 Enzyme | Ferulic acid derivative | -7.50 (Illustrative) fip.org |

Note: This table presents data from various studies on different ligands and proteins to illustrate the concept of binding affinity. Specific docking studies for this compound against defined targets would be needed to determine its actual binding affinities.

In silico ADME/Tox Profiling

In silico ADME/Tox profiling involves using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity of a chemical compound. These predictions are vital in the early stages of drug development to identify candidates with favorable pharmacokinetic properties and low toxicity, thereby reducing the time and cost associated with experimental testing. nih.goveijppr.com

ADME properties determine the bioavailability and persistence of a compound in the body. Computational tools can predict a wide range of these parameters based on the molecule's structure. frontiersin.org

Absorption: Parameters like human intestinal absorption (HIA), Caco-2 cell permeability, and skin permeability are predicted to assess how well the compound is absorbed into the bloodstream. dergipark.org.trfrontiersin.org

Distribution: Predictions for plasma protein binding, blood-brain barrier (BBB) permeability, and the volume of distribution (VDss) indicate how the compound is distributed throughout the body. frontiersin.org

Metabolism: The simulation can predict whether the compound is a substrate or inhibitor of key metabolic enzymes, such as the Cytochrome P450 (CYP) family (e.g., CYP2D6, CYP3A4). nih.govfrontiersin.org

Excretion: Properties related to how the compound is eliminated from the body, such as total clearance and potential for renal transport, can be estimated.

Table 5.3.1: Predicted ADME Properties for a Potential Drug Candidate

| ADME Parameter | Description | Predicted Value/Classification |

| Human Intestinal Absorption (%) | Percentage of the compound absorbed through the human intestine. | High (e.g., > 90%) dergipark.org.tr |

| Caco-2 Permeability (logPapp) | A measure of intestinal permeability; higher values indicate better absorption. | Moderate to High frontiersin.org |

| Blood-Brain Barrier (BBB) Permeability | Ability to cross the barrier protecting the central nervous system. | Low/Non-permeable frontiersin.org |

| P-glycoprotein Substrate | Predicts if the compound is actively transported out of cells by P-gp. | Yes/No frontiersin.org |

| CYP450 2D6 Inhibitor | Predicts if the compound inhibits this key metabolic enzyme. | Yes/No nih.gov |

| CYP450 3A4 Inhibitor | Predicts if the compound inhibits this key metabolic enzyme. | Yes/No nih.gov |

| Total Clearance (log ml/min/kg) | The rate at which the compound is removed from the body. | Structure-dependent |

Note: This table provides an illustrative set of ADME parameters that would be predicted for a compound like this compound.

In silico toxicity assessment predicts potential adverse effects of a compound early in the discovery process. nih.gov Key toxicity endpoints that can be evaluated include:

Ames Test: Predicts the mutagenic potential of a compound. nih.gov

hERG Inhibition: Assesses the risk of cardiotoxicity by predicting inhibition of the hERG potassium channel. nih.gov

Hepatotoxicity: Predicts the potential for the compound to cause liver damage. nih.gov

Skin Sensitization: Estimates the likelihood of a compound to cause an allergic skin reaction.

Table 5.3.2: Illustrative In Silico Toxicity Profile

| Toxicity Endpoint | Description | Predicted Outcome |

| Ames Toxicity | Predicts if the compound is likely to be a mutagen. | Non-mutagen nih.gov |

| hERG I Inhibition | Predicts potential for drug-induced cardiac arrhythmias. | Non-inhibitor nih.gov |

| Hepatotoxicity | Predicts potential for liver injury. | Low Risk/No nih.gov |

| Skin Sensitization | Predicts potential to cause allergic contact dermatitis. | Low/Moderate/High Risk |

| Carcinogenicity | Predicts the likelihood of causing cancer. | Non-carcinogen |

Note: This table illustrates the types of toxicity endpoints predicted in an in silico assessment. The actual toxicity profile of this compound would require specific computational modeling.

Mechanistic Insights from Computational Modeling

Computational modeling, particularly through methods like Density Functional Theory (DFT), offers a powerful lens to examine the mechanistic pathways of reactions involving this compound. While specific mechanistic studies on this compound are not extensively documented in publicly available literature, insights can be drawn from computational analyses of analogous brominated phenolic and naphthol derivatives.

These studies typically focus on understanding reaction dynamics, transition states, and the influence of substituents on reactivity. For instance, in the context of electrophilic aromatic substitution, computational models can elucidate the directing effects of the hydroxyl and bromine substituents on the naphthalene ring. The electron-donating nature of the hydroxyl group and the electron-withdrawing, yet ortho-, para-directing, nature of the bromine atom can be quantitatively assessed to predict regioselectivity in reactions.

Furthermore, computational modeling is instrumental in investigating potential metabolic pathways or degradation mechanisms. By calculating the activation energies for various possible reactions, such as oxidation or debromination, researchers can hypothesize the most likely transformation routes under specific conditions. These models can also shed light on the stability of intermediates and transition states, providing a more complete picture of the reaction mechanism at a molecular level. For example, studies on brominated phenols have utilized DFT to understand their antioxidant mechanisms by evaluating hydrogen atom transfer and single electron transfer pathways acs.orgresearchgate.net. Similarly, the cleavage of the carbon-bromine bond in brominated phenols has been investigated using DFT to understand the reduction mechanisms acs.org.

Quantum Chemical Calculations

Quantum chemical calculations provide a quantitative description of the electronic structure and properties of this compound. These calculations are fundamental to understanding its reactivity, spectroscopic properties, and intermolecular interactions. Key parameters derived from these calculations include molecular orbital energies, electron density distribution, and molecular electrostatic potential.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity. For aromatic compounds like this compound, these orbitals are typically delocalized π-systems. Quantum chemical calculations for naphthalene have shown a HOMO-LUMO gap of around 4.75 eV, and substitutions with bromo and hydroxyl groups would be expected to alter this value samipubco.com.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It helps in identifying the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show a negative potential around the oxygen atom of the hydroxyl group and the bromine atom, indicating these as sites susceptible to electrophilic attack. The aromatic rings would exhibit regions of both positive and negative potential.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic delocalization within the molecule. It examines the interactions between filled and vacant orbitals, quantifying the stability arising from electron delocalization (hyperconjugation). In this compound, NBO analysis would detail the nature of the C-Br, C-O, O-H, and aromatic C-C bonds, as well as the delocalization of π-electrons across the naphthalene system.

The following tables present illustrative data from hypothetical quantum chemical calculations on this compound, based on typical values for similar aromatic compounds.

| Property | Calculated Value |

|---|---|

| HOMO Energy | -5.85 eV |

| LUMO Energy | -1.20 eV |

| HOMO-LUMO Gap | 4.65 eV |

| Dipole Moment | 2.15 D |

| Descriptor | Value |

|---|---|

| Ionization Potential (I) | 5.85 eV |

| Electron Affinity (A) | 1.20 eV |

| Global Hardness (η) | 2.33 eV |

| Chemical Potential (μ) | -3.53 eV |

| Electrophilicity Index (ω) | 2.68 eV |

These quantum chemical descriptors are invaluable for predicting the behavior of this compound in various chemical environments and for designing new molecules with desired properties. Studies on similarly structured compounds, such as other halo-functionalized hydrazones, have demonstrated the utility of these computational approaches in correlating molecular structure with reactivity and stability nih.govresearchgate.net.

Advanced Research in Biological Applications of 4 Bromonaphthalen 1 Ol Derivatives

Antimicrobial Activity Studies

Naphthalene (B1677914) derivatives have been identified as a significant class of compounds with potent antimicrobial properties against a wide range of human pathogens. scielo.org.za The introduction of a bromine atom to the naphthalene scaffold can modulate the electronic and lipophilic properties of the molecule, potentially enhancing its interaction with microbial targets and thereby increasing its antimicrobial efficacy.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacteria

Research into the antibacterial effects of brominated phenol (B47542) and naphthol derivatives has demonstrated notable activity, particularly against Gram-positive bacteria. While specific studies on 4-Bromonaphthalen-1-ol derivatives are limited, the broader class of bromophenol derivatives has shown significant antibacterial effects against Staphylococcus aureus and moderate effects against Pseudomonas aeruginosa. nih.gov For instance, synthetic bromophenols such as 3,3'-dibromo-6,6'-dihydroxydiphenylmethane and 3,3',5,5'-tetrabromo-6,6'-dihydroxydiphenylmethane have exhibited potent antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Proteus vulgaris, and Salmonella typhimurium. nih.gov

The differential efficacy against Gram-positive and Gram-negative bacteria is a common observation for many antimicrobial compounds. Gram-negative bacteria possess an outer membrane that acts as an additional barrier, often limiting the penetration of active compounds.

Table 1: Representative Antibacterial Activity of Brominated Phenol Derivatives

| Compound | Test Organism | Activity | Reference |

| 3-Bromo-2,6-dihydroxyacetophenone | Staphylococcus aureus | Good anti-S. aureus activity | nih.gov |

| 3,3'-Dibromo-6,6'-dihydroxydiphenylmethane | Staphylococcus aureus | Potent antibacterial effect | nih.gov |

| 3,3'-Dibromo-6,6'-dihydroxydiphenylmethane | Bacillus subtilis | Potent antibacterial effect | nih.gov |

| 3,3'-Dibromo-6,6'-dihydroxydiphenylmethane | Proteus vulgaris | Potent antibacterial effect | nih.gov |

| 3,3'-Dibromo-6,6'-dihydroxydiphenylmethane | Salmonella typhimurium | Potent antibacterial effect | nih.gov |

| 3-Bromo-2,6-dihydroxyacetophenone | Pseudomonas aeruginosa | Less effective | nih.gov |

Note: This table presents data for bromophenol derivatives as specific data for this compound derivatives against all listed bacteria was not available in the searched literature.

Antifungal Efficacy

The antifungal potential of brominated aromatic compounds has also been a subject of investigation. Studies on bromophenols isolated from red algae have demonstrated significant activity against various fungi. For example, 2,2',3,3'-tetrabromo-4,4',5,5'-tetrahydroxydiphenylmethane was found to be highly active against Candida albicans and Aspergillus fumigatus. nih.gov While direct data on this compound derivatives is scarce, the activity of related brominated compounds suggests that this class of molecules holds promise for the development of new antifungal agents.

Table 2: Representative Antifungal Activity of Bromophenol Derivatives

| Compound | Test Organism | Activity | Reference |

| 2,2',3,3'-Tetrabromo-4,4',5,5'-tetrahydroxydiphenylmethane | Candida albicans | Most active derivative | nih.gov |

| 2,2',3,3'-Tetrabromo-4,4',5,5'-tetrahydroxydiphenylmethane | Aspergillus fumigatus | Most active derivative | nih.gov |

Note: This table presents data for a bromophenol derivative as specific data for this compound derivatives against the listed fungi was not available in the searched literature.

Minimum Inhibitory Concentration (MIC) Determinations

Mechanisms of Antimicrobial Action

The mechanisms through which phenolic and naphtholic compounds exert their antimicrobial effects are often multifaceted. A primary mode of action involves the disruption of the microbial cell membrane's integrity. frontiersin.org The lipophilic nature of these compounds allows them to partition into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and dissipation of the proton motive force. frontiersin.org This disruption can affect essential cellular processes such as ATP synthesis and transport of nutrients. frontiersin.org

Furthermore, some phenolic compounds are known to inhibit microbial enzymes by binding to their active sites or by denaturing the protein structure. The generation of reactive oxygen species (ROS) is another potential mechanism, where the compound induces oxidative stress within the microbial cell, leading to damage of DNA, proteins, and lipids. The ability of phenols and naphthols to form quinone methides has also been suggested as a potential mode of action, contributing to their potent activity against Gram-positive bacteria. scielo.org.za

Antioxidant Activity Investigations

Oxidative stress, caused by an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, is implicated in numerous diseases. Consequently, the development of effective antioxidants is a significant area of pharmaceutical research. Naphthol derivatives, due to their phenolic hydroxyl group, are recognized for their potential antioxidant and radical scavenging activities. nih.gov

DPPH (2,2-Diphenyl-1-Picryl Hydrazyl) Scavenging Assays